molecular formula C6H12ClN3O B567282 (5-(Methoxymethyl)-1H-pyrazol-3-yl)methanamine hydrochloride CAS No. 1297607-82-9

(5-(Methoxymethyl)-1H-pyrazol-3-yl)methanamine hydrochloride

Cat. No.: B567282
CAS No.: 1297607-82-9
M. Wt: 177.632
InChI Key: GDUGLELSWLIHFX-UHFFFAOYSA-N
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Description

(5-(Methoxymethyl)-1H-pyrazol-3-yl)methanamine hydrochloride is a pyrazole-derived compound with a methoxymethyl substituent at the 5-position of the pyrazole ring and a methanamine group at the 3-position, forming a hydrochloride salt. Key properties include:

  • Molecular formula: C₆H₁₂ClN₃O
  • Molecular weight: 177.63 g/mol
  • Structural features: The methoxymethyl group (–OCH₂CH₃) introduces both polar and lipophilic characteristics, while the primary amine (–CH₂NH₂) provides a site for hydrogen bonding and salt formation .

This compound is used in pharmaceutical and chemical research as a building block for synthesizing more complex molecules, particularly in drug discovery targeting neurological or metabolic pathways .

Properties

IUPAC Name

[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-10-4-6-2-5(3-7)8-9-6;/h2H,3-4,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUGLELSWLIHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NN1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-(Methoxymethyl)-1H-pyrazol-3-yl)methanamine hydrochloride, with the CAS number 37599-58-9, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C6H12ClN3O
  • Molecular Weight : 179.63 g/mol
  • Structure : The compound features a pyrazole ring substituted with a methoxymethyl group and an amine moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an antimicrobial agent and its influence on cellular pathways.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study involving various pyrazole compounds, it was found that modifications at the 5-position of the pyrazole ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with hydrophobic substituents showed improved efficacy in inhibiting bacterial growth compared to their less substituted counterparts .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest the following pathways:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit enzymes involved in bacterial metabolism, leading to cell death.
  • Modulation of Signaling Pathways : Some pyrazoles interact with signaling pathways related to inflammation and apoptosis, potentially offering therapeutic benefits in inflammatory diseases .

Cytotoxicity Assessment

In a cytotoxicity study involving fibroblast cell lines (MRC-5), several pyrazole derivatives were tested for their ability to induce cell death. The results indicated that this compound exhibited moderate cytotoxicity at higher concentrations, suggesting a potential for selective targeting of cancer cells while sparing normal cells .

Antiparasitic Activity

A distinct study highlighted the antiparasitic properties of related pyrazole compounds against Trypanosoma cruzi, the causative agent of Chagas disease. The EC50 values for some analogs were reported as low as 2.23 µM, indicating that structural modifications can significantly enhance activity against parasitic infections .

Table 1: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeEC50/IC50 ValueReference
This compoundCytotoxicity20 µM
Pyrazole Derivative AAntibacterial15 µg/mL
Pyrazole Derivative BAntiparasitic2.23 µM

Scientific Research Applications

Antagonist Properties

Recent studies have highlighted the compound's role as a potential antagonist for specific receptors. For instance, it has been evaluated for its antagonistic effects on the lysophosphatidic acid receptor type 2 (LPA2), which is implicated in various pathological conditions, including spinal cord injuries and cancer progression. In biological assays, derivatives of this compound showed varying degrees of antagonist activity, indicating its potential in therapeutic settings where modulation of LPA signaling is beneficial .

Soluble Guanylate Cyclase Stimulation

The compound has also been investigated for its ability to stimulate soluble guanylate cyclase (sGC), an important enzyme in the regulation of vascular tone and blood pressure. Compounds related to (5-(Methoxymethyl)-1H-pyrazol-3-yl)methanamine hydrochloride have been identified as potential pharmacological agents for treating pulmonary hypertension by enhancing sGC activity, thereby promoting vasodilation .

Synthetic Pathways

The synthesis of this compound typically involves several steps starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring followed by functionalization at the methanamine position. Various methods such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times .

Case Studies on Derivatives

Research has also focused on synthesizing derivatives of this compound to enhance its biological activity or modify its pharmacokinetic properties. For example, modifications to the methoxy group or alterations in the pyrazole ring structure have been systematically studied to evaluate their effects on receptor binding affinity and selectivity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against tumor cell lines, suggesting its potential as an anticancer agent. The compound's mechanism of action appears to involve interference with cellular signaling pathways critical for tumor growth and metastasis .

Pharmacokinetics

Pharmacokinetic evaluations using animal models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. These studies are crucial for understanding the therapeutic window and optimizing dosing regimens for potential clinical applications .

Summary Table of Applications

Application AreaDescriptionReferences
Antagonist ActivityEvaluated as an LPA2 receptor antagonist; potential in spinal injury treatments
sGC StimulationInvestigated for use in pulmonary hypertension treatment through sGC stimulation
Synthesis TechniquesVarious synthetic methods including microwave-assisted synthesis for efficiency
Anticancer ActivityDemonstrated efficacy against tumor cell lines; potential mechanism involves signaling disruption
Pharmacokinetic StudiesADME profiling conducted in animal models to assess therapeutic viability

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
(5-(Methoxymethyl)-1H-pyrazol-3-yl)methanamine HCl –OCH₂CH₃ (5) C₆H₁₂ClN₃O 177.63 Balanced polarity; potential for hydrogen bonding via methoxy and amine groups
(5-tert-Butyl-1H-pyrazol-3-yl)methanamine HCl –C(CH₃)₃ (5) C₈H₁₆ClN₃ 189.69 Increased hydrophobicity due to bulky tert-butyl group; may enhance membrane permeability
(5-Phenyl-1H-pyrazol-3-yl)methanamine HCl –C₆H₅ (5) C₁₀H₁₂ClN₃ 209.68 Aromatic phenyl group introduces π-π stacking potential; higher molecular weight
1-(3-Methyl-1H-pyrazol-5-yl)methanamine HCl –CH₃ (3) C₅H₁₀ClN₃ 147.61 Simpler structure with methyl group; lower molecular weight

Key Research Findings and Challenges

Solubility and Bioavailability

  • The methoxymethyl group enhances aqueous solubility compared to the tert-butyl analog, making it preferable for intravenous formulations .
  • The phenyl-substituted compound exhibits lower solubility but higher binding affinity in hydrophobic enzyme pockets .

Stability Under Acidic Conditions

  • All compounds show stability as hydrochloride salts, but the tert-butyl derivative is prone to demethylation under strong acidic conditions, limiting its use in gastric-targeted drugs .

Commercial Availability

  • This compound is available from suppliers like CymitQuimica at a premium price (e.g., €645/50 mg), reflecting its specialized applications .
  • Simpler analogs (e.g., methyl-substituted) are more cost-effective (e.g., ~€150/50 mg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.